molecular formula C11H17ClN2O B3025549 N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 35891-84-0

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B3025549
CAS RN: 35891-84-0
M. Wt: 228.72
InChI Key: OZULDARSJSPCHT-UHFFFAOYSA-N
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Description

“N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride” appears to be a complex organic compound. It seems to be related to 2,6-Dimethylaniline hydrochloride1 and (Methylamino)acetaldehyde dimethyl acetal2. However, specific details about this compound are not readily available in the search results.



Synthesis Analysis

2,6-Dimethylaniline hydrochloride may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation1. (Methylamino)acetaldehyde dimethyl acetal can be used as a reactant to synthesize various compounds2. However, the specific synthesis process for “N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride” is not provided in the search results.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI key. For example, the InChI key for 2,6-Dimethylaniline hydrochloride is QNWMFJDRMZWZNN-UHFFFAOYSA-N1. However, the specific InChI key for “N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride” is not provided in the search results.



Chemical Reactions Analysis

The chemical reactions involving “N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride” are not specified in the search results. However, 2,6-Dimethylaniline hydrochloride may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its empirical formula, molecular weight, form, melting point, and other characteristics. For example, 2,6-Dimethylaniline hydrochloride has an empirical formula of C8H12ClN, a molecular weight of 157.64, and a melting point of 275 °C1. However, the specific physical and chemical properties for “N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride” are not provided in the search results.


Scientific Research Applications

  • Medical Applications :

    • Lidocaine is a widely used painkiller in various branches of medicine (Tsitsishvili & Amirkhanashvili, 2022). It has been studied for its structural properties and various salt forms like hydrochloride monohydrate, which is relevant in its medical applications.
  • Molecular Structure and Conformation Studies :

    • Research has focused on the molecular conformation and structural similarities of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride with related acetanilides. Studies have revealed insights into bond parameters and molecular conformations (Gowda, Svoboda, & Fuess, 2007).
    • Other studies have investigated the structural aspects of similar compounds, exploring their crystal structures and bonding (Gowda, Foro, & Fuess, 2007).
  • Chemical Synthesis and Biological Screening :

    • Research in chemical synthesis has led to the development of derivatives of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, which were screened for antibacterial, antifungal, and anthelmintic activity. Molecular docking studies were conducted to explore the binding energy correlations with in-vitro data for these compounds (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
  • Analytical Chemistry Applications :

    • The compound has been the subject of analytical studies, such as the development of high-performance liquid chromatographic methods for its determination in pharmaceutical formulations (Shabir, 2004).
  • Study of Molecular Interactions and Pharmacokinetic Behavior :

    • Investigations into the bioactivity of the molecule have been carried out, analyzing its stability, biological activity, and pharmacokinetic behavior through molecular docking simulations (Anban, Pradhan, & James, 2017).
  • Exploration of Other Derivatives and Activities :

    • Research has also explored the synthesis and activity of various derivatives of the compound, examining their analgesic, anti-inflammatory, and anticonvulsant activities (Pękala, Waszkielewicz, Szneler, Walczak, & Marona, 2011), (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Safety And Hazards

The safety and hazards of a compound can be determined by its safety information. For example, 2,6-Dimethylaniline hydrochloride has a storage class code of 11, which means it is a combustible solid1. However, the specific safety and hazards for “N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride” are not provided in the search results.


Future Directions

The future directions for “N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride” are not provided in the search results.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to relevant scientific literature or consult with a subject matter expert.


properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(2)11(8)13-10(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULDARSJSPCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656380
Record name N-(2,6-Dimethylphenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

CAS RN

35891-84-0, 42459-27-8
Record name Acetamide, N-(2,6-dimethylphenyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35891-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dimethylphenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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